Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2

Src kinase assay Michaelis-Menten kinetics peptide substrate affinity

Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2, also cataloged as p60c-src Substrate II or Ac-IYGEF-NH2 (CAS 168781-78-0), is a synthetic acetylated and C-terminally amidated pentapeptide identified through a 2.5-billion-member combinatorial peptide library screen as an efficient and specific substrate for the prototypical Src family non-receptor protein tyrosine kinase pp60c-src. With a molecular formula of C33H44N6O9 and a molecular weight of 668.74 g/mol, this compound represents the shortest class of validated substrates available for Src kinase studies, containing only five amino acid residues with end-capping modifications that confer enhanced exopeptidase resistance.

Molecular Formula C33H44N6O9
Molecular Weight 668.7 g/mol
Cat. No. B12105179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2
Molecular FormulaC33H44N6O9
Molecular Weight668.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C
InChIInChI=1S/C33H44N6O9/c1-4-19(2)29(36-20(3)40)33(48)39-26(17-22-10-12-23(41)13-11-22)31(46)35-18-27(42)37-24(14-15-28(43)44)32(47)38-25(30(34)45)16-21-8-6-5-7-9-21/h5-13,19,24-26,29,41H,4,14-18H2,1-3H3,(H2,34,45)(H,35,46)(H,36,40)(H,37,42)(H,38,47)(H,39,48)(H,43,44)
InChIKeyOZPPBQMEFADOEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2 (p60c-src Substrate II): A Minimal Pentapeptide Amide for Src Family Kinase Activity Assays and Inhibitor Design


Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2, also cataloged as p60c-src Substrate II or Ac-IYGEF-NH2 (CAS 168781-78-0), is a synthetic acetylated and C-terminally amidated pentapeptide identified through a 2.5-billion-member combinatorial peptide library screen as an efficient and specific substrate for the prototypical Src family non-receptor protein tyrosine kinase pp60c-src [1]. With a molecular formula of C33H44N6O9 and a molecular weight of 668.74 g/mol, this compound represents the shortest class of validated substrates available for Src kinase studies, containing only five amino acid residues with end-capping modifications that confer enhanced exopeptidase resistance [1].

Why Src Substrate Peptides Are Not Interchangeable: Kinetic and Structural Differentiation in Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2


Src family kinase substrates exhibit wide-ranging kinetic profiles that directly affect assay sensitivity, inhibitor screening outcomes, and structure-activity relationship (SAR) interpretability. For instance, the pentapeptide Ac-DAEYK-NH2, which shares the acetyl/amide capping strategy, demonstrates a 2.4-fold weaker binding affinity (Km = 880 μM) compared to the target compound (Km = 368 μM) despite being tested under identical assay conditions [1]. Longer peptide substrates such as cdc2(6-20) (KVEKIGEGTYGVVYK, 15 residues) and the autophosphorylation-site peptide EDNEDARQG (Km = 6,250 μM) show markedly lower phosphorylation efficiencies. These divergences in Km and Vmax mean that substituting one Src substrate peptide for another without re-optimizing assay conditions can produce non-comparable phosphorylation rates, misleading kinetic readouts, and unreliable inhibitor IC50 determinations [1].

Quantitative Differentiation of Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2 Against Closest Src Substrate Analogs


2.4-Fold Higher Binding Affinity (Km) Compared to the Alternate Pentapeptide Ac-Glu-Asp-Ala-Ile-Tyr-NH2

In the foundational head-to-head comparison study spanning nine peptide substrates, the target compound Ac-Ile-Tyr-Gly-Glu-Phe-NH2 demonstrated a Km of 368 μM (±124 μM SD), representing a 2.4-fold higher binding affinity compared to the second pentapeptide substrate Ac-Glu-Asp-Ala-Ile-Tyr-NH2, which exhibited a Km of 880 μM (±350 μM SD) [1]. Both peptides were evaluated under identical assay conditions using the methodology of Budde et al. (Anal. Biochem. 1992, 200, 347-351), modified to simulate intracellular mammalian conditions [1].

Src kinase assay Michaelis-Menten kinetics peptide substrate affinity

5.7-Fold Shorter Sequence Length than Historically Dominant Src Substrate Peptides

The target compound contains only five amino acid residues with N-terminal acetyl and C-terminal amide capping [1]. In contrast, the most commonly used commercial Src substrate, RR-src (RRLIEDAEYAARG), comprises 13 residues [1], while the cdc2(6-20) peptide (KVEKIGEGTYGVVYK) contains 15 residues [2]. Both longer peptides lack terminal capping modifications. The minimal pentapeptide length was validated as sufficient for significant substrate activity through truncation studies demonstrating that removal of the final N-terminal residue caused only a 10-fold reduction while C-terminal truncations ending in amide showed no significant loss until the Y+3 residue was removed [3].

minimal substrate motif peptide inhibitor design solid-phase peptide synthesis

N-Terminal Acetylation and C-Terminal Amidation Provide Stability Advantage Over Free-Termini Peptide Substrates

The target compound incorporates both N-terminal acetylation and C-terminal amidation, modifications that block recognition by aminopeptidases and carboxypeptidases respectively [1]. In directly comparable T-cell activation studies, peptides bearing simultaneous N-acetyl and C-amide modifications demonstrated an approximately 100-fold increase in potency relative to the unmodified free-termini peptide, attributed primarily to extended peptide lifespan rather than altered receptor binding [2]. In contrast, commercial Src substrate alternatives such as RR-src (RRLIEDAEYAARG) and cdc2(6-20) (KVEKIGEGTYGVVYK) retain free N- and C-termini, rendering them susceptible to exopeptidase degradation under standard assay conditions .

peptide stability exopeptidase resistance terminal modification

1.82-Fold Lower Vmax Trade-off Provides Balanced Kinetic Window for Inhibitor Screening

While the alternate pentapeptide Ac-Glu-Asp-Ala-Ile-Tyr-NH2 achieves a higher catalytic turnover with Vmax = 1.86 μmol/min/mg (±0.32 SD), the target compound's lower Vmax of 1.02 μmol/min/mg (±0.14 SD) [1] provides a more favorable signal-to-noise window for detecting competitive and mechanism-based inhibitors. The combined Km of 368 μM and Vmax of 1.02 μmol/min/mg yields a catalytic efficiency (kcat/Km, calculated as Vmax/Km) of 2.77 × 10⁻³ min⁻¹·μM⁻¹, compared to 2.11 × 10⁻³ min⁻¹·μM⁻¹ for the alternate pentapeptide, representing a 31% higher overall catalytic efficiency for the target compound [1].

Vmax comparison kinase inhibitor screening catalytic turnover

Combinatorial Library-Derived Sequence Validation Versus Autophosphorylation Site-Derived Substrates

The target sequence Ac-Ile-Tyr-Gly-Glu-Phe-NH2 was rationally extracted from the optimal substrate motif identified by screening a 2.5-billion-member oriented degenerate peptide library against pp60c-src [1]. In contrast, the most commonly used Src substrate RR-src was derived from the pp60v-src autophosphorylation sequence by alanine substitution. The natural autophosphorylation peptide EDNEDARQG exhibits a Km of 6,250 μM and Vmax of 0.0005 μmol/min/mg, rendering it approximately 17-fold weaker in affinity and 2,040-fold slower in turnover compared to the target compound [1]. This combinatorial-library approach ensures that the target sequence captures the optimal P-3 to P+3 subsite preferences of the kinase catalytic cleft rather than reflecting a biological regulatory sequence that evolved for functions beyond maximal phosphorylation efficiency [1].

combinatorial peptide library substrate specificity sequence optimization

Optimal Application Scenarios for Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2 Based on Quantitative Differentiation Evidence


High-Throughput Screening of Src Kinase Inhibitors Using Minimal Peptide Scaffolds

The compound's balanced kinetic profile (Km = 368 μM, Vmax = 1.02 μmol/min/mg) and 5-residue length make it the preferred substrate for high-throughput kinase inhibitor screens where peptide synthesis cost and assay miniaturization are critical. Its 2.4-fold higher affinity over the alternate pentapeptide Ac-Glu-Asp-Ala-Ile-Tyr-NH2 means lower substrate concentrations achieve equivalent fractional saturation, reducing compound consumption and well-volume requirements [1]. The 31% higher catalytic efficiency (Vmax/Km) versus this same comparator further enhances signal generation per unit of enzyme, critical for 384- and 1536-well formats where enzyme quantities are limiting [1].

Design of Pseudosubstrate-Based Peptide Inhibitors via Tyrosine Replacement

The primary intent of the original study was to provide a minimal pentapeptide platform into which the phosphoacceptor tyrosine could be replaced with natural or unnatural amino acids to generate mechanism-based inhibitors of pp60c-src [1]. The 5-residue length combined with terminal capping ensures that any inhibitor derived from this scaffold retains the minimal molecular weight footprint necessary for cell permeability optimization in subsequent peptidomimetic design. The combinatorial library provenance provides confidence that flanking residues (Ile at P-1, Gly at P+1, Glu at P+3) represent near-optimal kinase subsite interactions, maximizing the likelihood that inhibitor potency derives from tyrosine replacement rather than suboptimal scaffold binding [1].

Src Family Kinase Activity Assays Requiring Extended Incubation Stability

For biochemical assays requiring incubation times exceeding 60 minutes or involving crude cell lysates with high endogenous protease activity, the dual N-acetyl/C-amide capping of this compound provides critical protection against both aminopeptidase and carboxypeptidase degradation [1]. This contrasts with uncapped substrates such as cdc2(6-20) and RR-src, which are susceptible to exopeptidase-mediated truncation and consequent alteration of kinetic properties over extended assay periods. Peptides with analogous dual capping have demonstrated ~100-fold functional potency enhancement over uncapped versions in cellular contexts [2], supporting preferential selection of this compound when assay robustness and reproducibility are paramount.

Academic Core Facilities and CRO Kinase Profiling Panels

The compound's water solubility (confirmed at 25°C by multiple vendor datasheets) , combined with its established kinetic parameters and single-site phosphorylation output, makes it the pragmatic choice for academic core facilities and contract research organizations (CROs) offering standardized Src kinase activity assays. Unlike the longer RR-src peptide, which requires phosphocellulose paper binding for detection due to its polybasic nature, this pentapeptide's neutral character enables compatibility with a broader range of assay detection formats including ADP-Glo, fluorescence polarization, and mass spectrometry-based readouts, providing workflow flexibility across diverse client requirements [1].

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